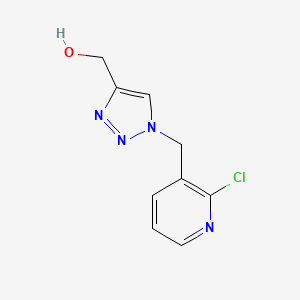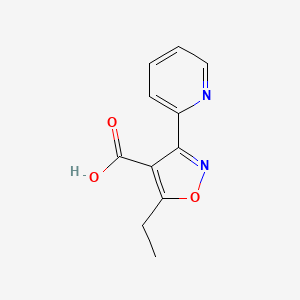
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate
概要
説明
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMPs) generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis
Trifluoromethylpyridine (TFMP) derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate has been widely studied for its potential applications in the pharmaceutical, agrochemical and food industries. This compound has been used as a starting material for the synthesis of a variety of different compounds, such as pharmaceuticals, agrochemicals, and food additives. This compound has also been used as an intermediate in organic synthesis, and as a reagent for the synthesis of other compounds.
作用機序
Target of Action
Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate is a compound that has been used in various chemical reactions, particularly in the Suzuki–Miyaura coupling . The primary targets of this compound are the organoboron reagents used in these reactions . These reagents are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organoboron group from the boron atom to a palladium complex . The compound’s fluorine atoms and pyridine structure play a crucial role in this interaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in carbon-carbon bond formation . The compound’s interaction with organoboron reagents facilitates the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .
Pharmacokinetics
It’s known that the compound’s fluorine atoms and pyridine structure can influence its absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the compound’s bioavailability and its overall effectiveness in chemical reactions .
Result of Action
The result of this compound’s action is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions and is particularly important in the Suzuki–Miyaura coupling . The compound’s unique structure and properties make it an effective agent in these reactions .
実験室実験の利点と制限
The use of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate in laboratory experiments has several advantages. Firstly, this compound is a relatively inexpensive compound and is easily obtainable. Secondly, this compound is a versatile compound and can be used as a starting material for the synthesis of many compounds as well as an intermediate in organic synthesis. Finally, this compound has been shown to have a number of physiological effects in animals, making it a useful tool for studying the effects of compounds on the nervous system.
The main limitation of this compound in laboratory experiments is its toxicity. This compound has been shown to be toxic to both humans and animals, and should be handled with care.
将来の方向性
The potential applications of Ethyl 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylate are still being explored. Future research could focus on the development of new synthetic methods for the production of this compound, as well as the development of new compounds based on this compound. Additionally, further research could be conducted on the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research could be conducted on the potential applications of this compound in the pharmaceutical, agrochemical and food industries.
Safety and Hazards
特性
IUPAC Name |
ethyl 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F4NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJDIPFEXRFVEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



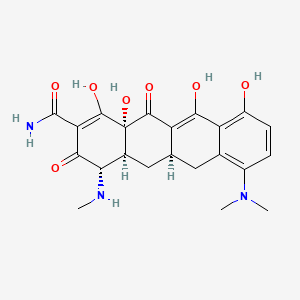

![methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-c]pyridine-6-carboxylate hydrobromide](/img/structure/B1458637.png)
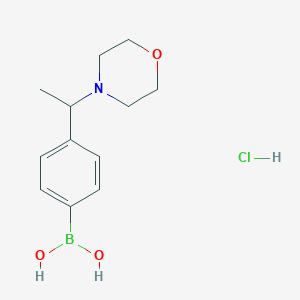

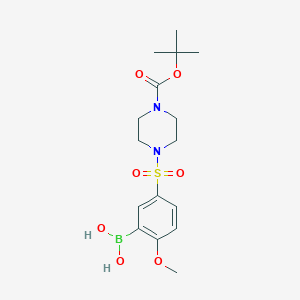
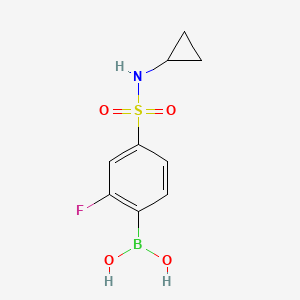
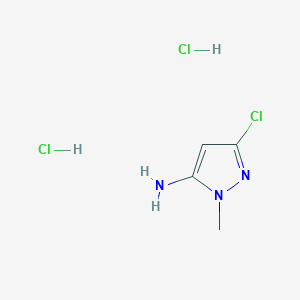
![Ethyl 2-((4-bromophenylthio)methyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1458647.png)


![(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-methoxyphenyl)boronic acid](/img/structure/B1458652.png)
